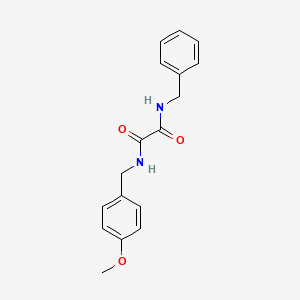![molecular formula C15H23N3O4 B5146538 N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide, commonly known as "DEET," is a widely used insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and biting flies.
作用机制
The exact mechanism of action of DEET is not fully understood. However, it is believed that DEET works by interfering with the insect's ability to detect and locate its target. DEET is thought to mask the scent of the host, making it difficult for the insect to locate and bite its target.
Biochemical and Physiological Effects:
DEET has been shown to have minimal toxicity to humans and other mammals. However, it can cause irritation and allergic reactions in some individuals. DEET can also cause skin and eye irritation if it comes into contact with these areas.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments due to its effectiveness in repelling insects. However, its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal.
未来方向
There is ongoing research into the development of more effective and environmentally friendly insect repellents. Some researchers are exploring the use of natural compounds, such as essential oils, as insect repellents. Others are investigating the use of genetically modified mosquitoes that are unable to transmit diseases. Additionally, there is ongoing research into the development of insect repellent clothing and bed nets that are more effective and longer lasting than current products.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its mechanism of action is not fully understood, it is believed to interfere with the insect's ability to detect and locate its target. DEET has minimal toxicity to humans and other mammals but can cause irritation and allergic reactions in some individuals. Its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal. Ongoing research is focused on the development of more effective and environmentally friendly insect repellents, as well as insect repellent clothing and bed nets.
合成方法
DEET is synthesized through a reaction between piperidine and nitrofuran. The reaction is carried out in the presence of diethylamine and acetic anhydride. The resulting product is then purified through a series of distillation and recrystallization steps.
科学研究应用
DEET has been extensively studied for its insect-repelling properties. It is commonly used in the development of insecticides and insect repellents. DEET has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. DEET is also used in the development of insect repellent clothing and bed nets.
属性
IUPAC Name |
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-3-17(4-2)15(19)12-6-5-9-16(10-12)11-13-7-8-14(22-13)18(20)21/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAKXKXELRQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258474 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)
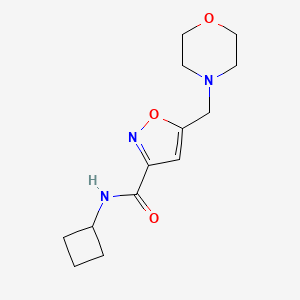
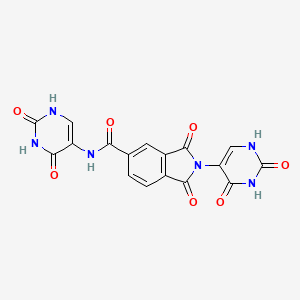
![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)
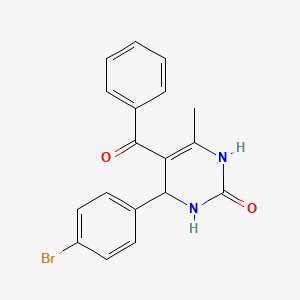
![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5146496.png)
![N-(2,4-dichlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B5146499.png)
![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)
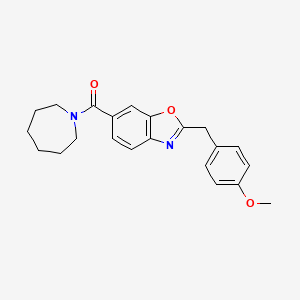
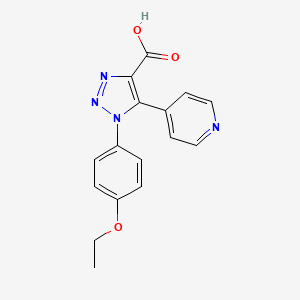
![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)

